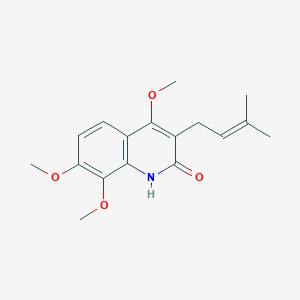

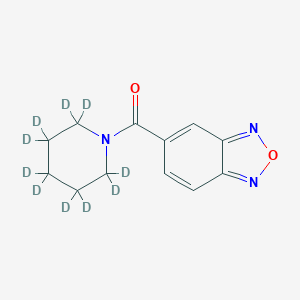

![molecular formula C20H16O B121283 7,8,9,10-Tétrahydrobenzo[a]pyrène-7-ol CAS No. 6272-55-5](/img/structure/B121283.png)

7,8,9,10-Tétrahydrobenzo[a]pyrène-7-ol

Vue d'ensemble

Description

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: is a polycyclic aromatic hydrocarbon, specifically a substituted benzopyrene. It is known for its complex structure and potential mutagenic properties. This compound is often studied in the context of its interactions with DNA and its role in mutagenesis and carcinogenesis .

Applications De Recherche Scientifique

Chemistry: In chemistry, 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is used as a starting material for the synthesis of other complex polycyclic aromatic hydrocarbons. It serves as a model compound for studying the reactivity and properties of benzopyrene derivatives .

Biology and Medicine: The compound is significant in biological and medical research due to its mutagenic and carcinogenic properties. It is used to study the mechanisms of DNA adduct formation and the resulting mutations. This research is crucial for understanding the molecular basis of cancer and developing potential therapeutic interventions .

Industry: While its industrial applications are limited, the compound’s derivatives are sometimes used in the development of materials with specific chemical properties. Its role in research contributes to advancements in various industrial processes .

Mécanisme D'action

Target of Action

The primary target of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is DNA . This compound is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts .

Mode of Action

The compound interacts with its target, DNA, by forming covalent bonds . This interaction is facilitated by the activation of the compound into electrophilic sulfuric acid esters by hepatic cytosol . The resulting changes include the formation of DNA adducts and the induction of mutations .

Biochemical Pathways

The compound affects the biochemical pathway involving the Aryl hydrocarbon Receptor (AhR) . Activation of AhRs by the compound can trigger the activation of transcription factors like NF-κB and AP-1 , leading to the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s activation by hepatic cytosol suggests that it undergoes metabolism in the liver

Result of Action

The molecular and cellular effects of the compound’s action include the formation of covalent DNA adducts and the induction of mutations . Additionally, the compound can induce oxidative stress, which can cause DNA damage and activate DNA repair pathways .

Action Environment

Given that the compound is activated by hepatic cytosol , factors that affect liver function could potentially influence the compound’s action.

Analyse Biochimique

Biochemical Properties

The 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is known to interact with enzymes in the liver, specifically with sulfotransferases . These enzymes assist in the activation of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol to form electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolites . These metabolites have the ability to bind covalently to DNA, leading to mutations .

Cellular Effects

The compound’s metabolites, once formed, can bind covalently to DNA, which can lead to mutations . This suggests that 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can have significant effects on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These metabolites can bind covalently to DNA, leading to mutations . This suggests that the compound may exert its effects at the molecular level through interactions with DNA and possibly other biomolecules.

Metabolic Pathways

The metabolic pathway of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters This suggests that the compound may interact with enzymes or cofactors in the liver

Méthodes De Préparation

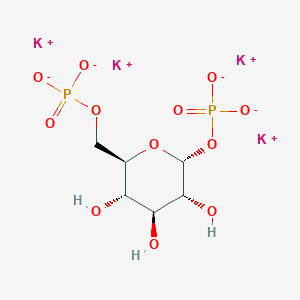

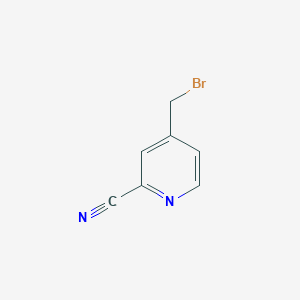

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol typically involves the bromination of benzopyrene derivatives. One common method includes the reaction with N-bromosaccharin under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The process involves multiple steps, including purification and characterization to ensure the compound’s integrity and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.

Substitution: Substitution reactions, particularly bromination, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: N-bromosaccharin is a common reagent for bromination reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol. These products are often studied for their biological and chemical properties .

Comparaison Avec Des Composés Similaires

- 1-Pyrenemethanol

- 1-Hydroxypyrene

- 9-Anthracenemethanol

- 1-Pyrenebutanol

- 1-Pyreneacetic acid

Comparison: 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is unique due to its specific structure and the resulting biological activity. While similar compounds like 1-Pyrenemethanol and 1-Hydroxypyrene also exhibit interesting chemical properties, 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol’s ability to form DNA adducts and induce mutations sets it apart in the context of mutagenesis and carcinogenesis research .

Propriétés

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyren-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQFYXBPGXTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259958 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-55-5 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is regioselective functionalization crucial in this synthesis, and how does 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol facilitate it?

A1: Regioselective functionalization is critical in organic synthesis as it allows for the targeted modification of a specific site within a molecule, even in the presence of multiple reactive groups. In the synthesis described [], the goal is to introduce a fluorine atom specifically at the 6th position of the 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol molecule. This selectivity is achieved by exploiting the hydroxyl group (-OH) already present at the 7th position. The hydroxyl group acts as a directing group by forming a hydrogen bond with the brominating agent, N-bromosaccharin. This interaction brings the brominating agent into close proximity with the 6th position, favoring bromination at that specific site. Without this regioselective control, multiple bromination products would form, significantly reducing the yield of the desired compound and complicating the synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)